![molecular formula C21H18FN5O3S B2819386 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 852437-44-6](/img/structure/B2819386.png)
2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-fluorophenyl)acetamide
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Description
2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H18FN5O3S and its molecular weight is 439.47. The purity is usually 95%.
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Scientific Research Applications
Organic Electronics and Optoelectronics
This compound has been investigated as a novel rigid electron acceptor in organic electronics. Specifically, it serves as a building block for constructing D-A (donor-acceptor) star-shaped derivatives based on tris[1,2,4]triazolo[1,3,5]triazine. Two notable derivatives are:
- TTT-PXZ (3,7,11-tris(4-(10H-phenoxazin-10-yl)phenyl)tris([1,2,4]triazolo)[1,3,5]triazine) : TTT-PXZ exhibits thermally activated delayed fluorescence (TADF) activity and aggregation-induced emission enhancement (AIEE). Solution-processed OLEDs based on TTT-PXZ as a green emitter demonstrate excellent performance, with an external quantum efficiency (EQE) of up to 6.2% .
Kinase Inhibition
The compound has been explored for its potential as a c-Met kinase inhibitor. A series of [1,2,4]triazolo[4,3-a]pyrazine derivatives containing 4-oxo-pyridazinone moieties were designed, and their inhibitory activity against c-Met kinase was evaluated .
Medicinal Chemistry
Interaction studies have revealed that this compound interacts with DNA, suggesting its potential as an anticancer agent. Specifically, novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been synthesized and evaluated against cancer cell lines (HepG2, HCT-116, and MCF-7) .
Energetic Materials
The compound’s thermostability has been investigated in comparison to other energetic materials. It exhibits remarkable thermal stability and low impact and friction sensitivities .
properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O3S/c1-29-16-7-6-13(10-17(16)30-2)21-25-24-18-8-9-20(26-27(18)21)31-12-19(28)23-15-5-3-4-14(22)11-15/h3-11H,12H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVJZBBOBYOAIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=CC=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-fluorophenyl)acetamide |
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